Berbaman
Description
Berbaman is the parent hydride of bisbenzylisoquinoline (BBIQ) alkaloids, characterized by two benzyltetrahydroisoquinoline units linked via ether bonds . A prominent derivative is tetrandrine (6,6',7,12-tetramethoxy-2,2'-dimethyl-1β-berbaman), isolated from Stephania tetrandra . Its molecular formula is C₃₈H₄₂N₂O₆ (MW: 622.75 g/mol), featuring methoxy and methyl substitutions at specific positions . This compound derivatives exhibit diverse pharmacological activities, including calcium channel blockade, anti-inflammatory effects, and multidrug resistance (MDR) reversal in cancer cells .
Properties
Molecular Formula |
C32H30N2O2 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(1S,14R)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24(32),25,27(31)-dodecaene |
InChI |
InChI=1S/C32H30N2O2/c1-3-22-17-26(5-1)35-25-10-7-21(8-11-25)18-29-28-20-27(12-9-23(28)13-15-33-29)36-31-6-2-4-24-14-16-34-30(19-22)32(24)31/h1-12,17,20,29-30,33-34H,13-16,18-19H2/t29-,30+/m0/s1 |
InChI Key |
DXOFVPWKAMNEHO-XZWHSSHBSA-N |
Isomeric SMILES |
C1CN[C@@H]2CC3=CC(=CC=C3)OC4=CC=C(C[C@H]5C6=C(CCN5)C=CC(=C6)OC7=CC=CC1=C27)C=C4 |
Canonical SMILES |
C1CNC2CC3=CC(=CC=C3)OC4=CC=C(CC5C6=C(CCN5)C=CC(=C6)OC7=CC=CC1=C27)C=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Natural Berbaman Derivatives
Tetrandrine
- Structure : 6,6',7,12-Tetramethoxy-2,2'-dimethyl substitution .
- Source : Stephania tetrandra .
- Pharmacology: Inhibits L-type calcium channels, reducing myocardial ischemia . Reverses MDR in acute myelogenous leukemia (AML) by suppressing P-glycoprotein . Anti-fibrotic effects in liver and lung tissues .
Hernandezine
- Structure : 5,6,6',7,12-Pentamethoxy-2,2'-dimethyl substitution (C₃₉H₄₄N₂O₇; MW: 652.79 g/mol) .
- Source : Thalictrum glandulosissimum .
- Pharmacology: Shares calcium channel blockade properties with tetrandrine .
Berbamine
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Methoxy Substituents | Key Pharmacological Activities | Natural Source |
|---|---|---|---|---|---|
| This compound | Base structure | - | None | Parent compound; no direct activity | Synthetic reference |
| Tetrandrine | C₃₈H₄₂N₂O₆ | 622.75 | 6,6',7,12 | Calcium blockade, MDR reversal, anti-fibrosis | Stephania tetrandra |
| Hernandezine | C₃₉H₄₄N₂O₇ | 652.79 | 5,6,6',7,12 | Calcium blockade (putative), anti-inflammatory | Thalictrum glandulosissimum |
| Berbamine | C₃₇H₄₀N₂O₆ | 608.73 | Varies | Immunomodulation, weaker calcium blockade | Berberis soulieana |
Research Findings and Clinical Relevance
- Tetrandrine vs. Hernandezine: Tetrandrine’s additional methyl group at C-2 enhances its binding affinity to calcium channels compared to hernandezine .
Tetrandrine vs. Berbamine :
Synthetic Derivatives :
- Alkylation at the 7-O position in tetrandrine derivatives increases lipophilicity, enhancing blood-brain barrier penetration for neurological applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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